molecular formula C14H10BrNO B2977143 2-(Benzyloxy)-5-bromobenzonitrile CAS No. 835898-37-8

2-(Benzyloxy)-5-bromobenzonitrile

Cat. No.: B2977143
CAS No.: 835898-37-8
M. Wt: 288.144
InChI Key: PEIVFKIPZRHNDR-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-bromobenzonitrile is an organic compound that features a benzyloxy group and a bromine atom attached to a benzonitrile core. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-5-bromobenzonitrile typically involves the bromination of 2-(Benzyloxy)benzonitrile. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst or under UV light. The reaction conditions often include solvents like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) to facilitate the bromination process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-5-bromobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution: Formation of azides, thiols, or amines.

    Oxidation: Formation of benzoyl derivatives.

    Reduction: Formation of benzyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5-bromobenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its derivatives have been studied for their ability to inhibit enzymes involved in microbial growth, suggesting potential as antimicrobial agents .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzyloxy)-4-bromobenzonitrile
  • 2-(Benzyloxy)-3-bromobenzonitrile
  • 2-(Benzyloxy)-6-bromobenzonitrile

Uniqueness

2-(Benzyloxy)-5-bromobenzonitrile is unique due to the specific positioning of the bromine and benzyloxy groups on the benzonitrile core. This positioning can influence its reactivity and the types of reactions it undergoes, making it a valuable compound for targeted synthetic applications .

Properties

IUPAC Name

5-bromo-2-phenylmethoxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-8H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEIVFKIPZRHNDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-Bromo-2-hydroxybenzonitrile, benzyl bromide and potassium carbonate were reacted in DMF at room temperature to obtain 2-(benzyloxy)-5-bromobenzonitrile. EI: 287, 289.
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